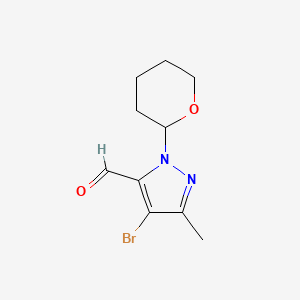

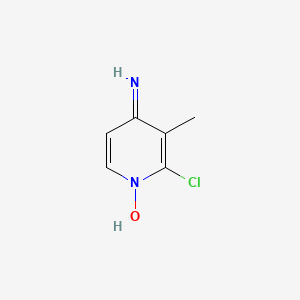

![molecular formula C8H8BrN3S B581765 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine CAS No. 1313712-44-5](/img/structure/B581765.png)

7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

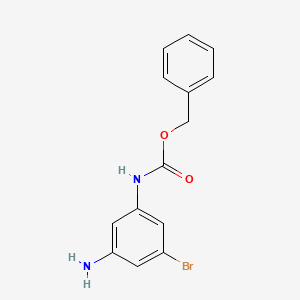

“7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1313712-44-5 . It has a molecular weight of 258.14 and its IUPAC name is 7-bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-ylamine .

Molecular Structure Analysis

The InChI code for “7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine” is 1S/C8H8BrN3S/c1-3-5(9)6-7(13-3)8(10)12-4(2)11-6/h1-2H3,(H2,10,11,12) .Physical And Chemical Properties Analysis

“7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine” is a solid at room temperature . It should be stored at a temperature between 0-5°C .Applications De Recherche Scientifique

Antitumor and Anticancer Properties

A significant aspect of research on 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine revolves around its antitumor and anticancer properties. Studies have shown that pyrimidinone derivatives exhibit strong antitumor activities, which do not correlate with tumor immunogenicity but depend on the immune status of the tumor host. These compounds, including 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine, were effective in reducing the number of tumor nodules in the lungs when administered before or after intravenous inoculation of tumor cells. Their efficacy in the therapy of spontaneous lung metastases, particularly when administered prior to the surgical removal of the primary tumor, highlights their potential in cancer treatment. The antitumor activities of these compounds are attributed to their ability to induce interferon production in several animal species and exhibit potent antivirus activities (Milas et al., 1982).

Chemopreventive Properties

The chemopreventive effectiveness of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine has also been studied extensively. It has been found to exhibit various biological activities, including interferon induction, immunomodulation, and antiviral and antineoplastic properties. Studies involving the administration of this compound to rats have shown a consistent reduction in the size of total tumor mass per rat, with a significant correlation to the titers of interferon. This suggests the potential of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine in cancer chemoprevention (Chang et al., 1986).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit jak1 , suggesting that this compound may also target JAK1 or related kinases.

Mode of Action

If it does indeed target JAK1, it likely binds to the kinase domain of JAK1, inhibiting its activity and thus disrupting downstream signaling pathways .

Biochemical Pathways

If it targets jak1, it would affect the jak-stat signaling pathway, which plays a crucial role in immune response, cell growth, and survival .

Result of Action

If it inhibits JAK1, it could potentially disrupt cell signaling, affecting cell growth and immune response .

Safety and Hazards

Propriétés

IUPAC Name |

7-bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3S/c1-3-5(9)6-7(13-3)8(10)12-4(2)11-6/h1-2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPDZMBXDAMDFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(S1)C(=NC(=N2)C)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724928 |

Source

|

| Record name | 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine | |

CAS RN |

1313712-44-5 |

Source

|

| Record name | Thieno[3,2-d]pyrimidin-4-amine, 7-bromo-2,6-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

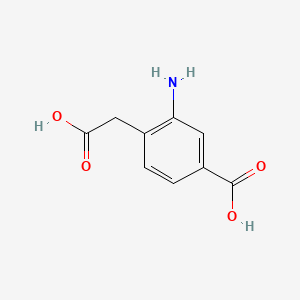

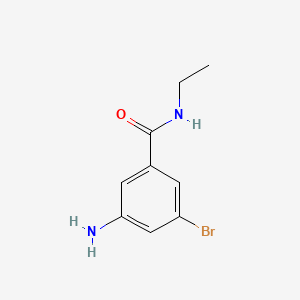

![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)

![(Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate](/img/structure/B581700.png)